molecular formula C11H9BrN2O B1407663 1-(2-Bromo-3-methylbenzoyl)imidazole CAS No. 1383784-60-8

1-(2-Bromo-3-methylbenzoyl)imidazole

Cat. No.: B1407663
CAS No.: 1383784-60-8
M. Wt: 265.11 g/mol
InChI Key: YBYGFUZVIZAGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-3-methylbenzoyl)imidazole is a specialized chemical reagent designed for use in organic synthesis and drug discovery research. This compound features an imidazole ring, a privileged scaffold in medicinal chemistry, acylated with a 2-bromo-3-methylbenzoyl group . The imidazole nucleus is a fundamental building block in biology and pharmacology, present in the amino acid histidine, the neurotransmitter histamine, and a wide range of therapeutic agents . Its amphoteric nature (both acidic and basic) and excellent solubility profile make it a versatile intermediate for constructing novel bioactive molecules . The presence of the benzoyl group introduces a planar, aromatic element that can facilitate interactions with biological targets through π-π stacking, while the bromine atom serves as a versatile handle for further synthetic modification via cross-coupling reactions (e.g., Suzuki, Heck) . This structural combination makes this compound a valuable precursor for researchers developing new compounds with potential pharmacological activity. Imidazole derivatives are extensively investigated for their diverse biological properties, which include antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities . Specifically, substituted imidazoles have been reported as key scaffolds in inhibitors for enzymes like pyruvate kinase and (p)ppGpp synthetase/hydrolase, which are targets in antibacterial research . Furthermore, the imidazole ring is a critical component of several FDA-approved drugs, such as the antifungal agent Ketoconazole and the antiulcer drug Omeprazole, underscoring the pharmacophoric significance of this heterocycle . Researchers can utilize this reagent to synthesize novel analogs for screening against these and other biological targets. This product is provided for research purposes as a biochemical tool. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-bromo-3-methylphenyl)-imidazol-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-3-2-4-9(10(8)12)11(15)14-6-5-13-7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYGFUZVIZAGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Bromo-3-methylbenzoyl Chloride

This intermediate is typically prepared by bromination of 3-methylbenzoyl chloride or by chlorination of the corresponding acid followed by bromination at the ortho-position. The bromination is usually regioselective due to directing effects of the methyl and acyl groups.

Acylation of Imidazole with 2-Bromo-3-methylbenzoyl Chloride

Typical procedure:

  • Imidazole is dissolved in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • A base such as triethylamine or potassium carbonate is added to neutralize the HCl formed.
  • 2-Bromo-3-methylbenzoyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
  • The mixture is stirred for several hours at room temperature or slightly elevated temperature.
  • The reaction progress is monitored by TLC or HPLC.
  • After completion, the mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

Yields for such acylations typically range from 70% to 90%, depending on reaction conditions and purity of reagents.

Alternative Synthetic Routes

  • Direct bromination of 1-(3-methylbenzoyl)imidazole: This approach involves first synthesizing 1-(3-methylbenzoyl)imidazole followed by selective bromination at the 2-position of the aromatic ring using N-bromosuccinimide (NBS) under controlled conditions. However, regioselectivity and overbromination are challenges.

  • Use of 1-(2-bromoaryl)imidazoles as precursors: Literature reports the synthesis of 1-(2-bromoaryl)imidazoles via N-arylation of imidazole with 2-bromoaryl halides under basic conditions. Subsequent acylation at the imidazole nitrogen can yield the target compound or its analogs.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Preparation of 2-bromo-3-methylbenzoyl chloride Bromination of 3-methylbenzoyl chloride with Br2 in CCl4 or DCM at 0–5 °C 75–85 Regioselective bromination at ortho-position
Acylation of imidazole Imidazole, 2-bromo-3-methylbenzoyl chloride, Et3N, THF, 0–5 °C to RT, 2–6 h 70–90 Base neutralizes HCl, reaction monitored by TLC
Alternative NBS bromination NBS in DMF or CHCl3 at RT, 10–24 h Variable Risk of dibromination; requires careful control

Mechanistic Insights

  • The acylation proceeds via nucleophilic attack of the imidazole nitrogen on the acyl chloride carbonyl carbon, forming a tetrahedral intermediate.
  • The base scavenges the released HCl to drive the reaction forward.
  • Bromination with NBS proceeds via electrophilic aromatic substitution, where regioselectivity is influenced by methyl and acyl substituents.

Purification and Characterization

  • Typical purification involves extraction with ethyl acetate or diethyl ether, drying over anhydrous magnesium sulfate, and concentration.
  • Final product is purified by recrystallization or silica gel chromatography.
  • Characterization includes NMR (1H, 13C), IR, and mass spectrometry to confirm substitution pattern and purity.

Comparative Summary of Preparation Methods

Method Advantages Disadvantages Typical Yield Reference Notes
Direct acylation with benzoyl chloride Straightforward, high yield Requires preparation of acyl chloride 70–90% Widely used, reliable
Bromination post-acylation with NBS Avoids need for bromo-substituted acyl chloride Difficult regioselectivity, side products Variable Requires careful control, lower purity
N-Arylation followed by acylation Allows modular synthesis Multi-step, possible lower overall yield Moderate Used in complex heterocyclic syntheses

Representative Experimental Procedure (Adapted)

Synthesis of 1-(2-Bromo-3-methylbenzoyl)imidazole:

  • In a dry 100 mL round-bottom flask under nitrogen, dissolve 1.0 equiv of imidazole (e.g., 1.5 mmol) in 20 mL dry THF.
  • Add 1.1 equiv of triethylamine (or K2CO3) as base.
  • Cool the mixture to 0 °C in an ice bath.
  • Slowly add 1.0 equiv of 2-bromo-3-methylbenzoyl chloride dropwise over 15 minutes with stirring.
  • Allow the reaction to warm to room temperature and stir for 3–6 hours.
  • Monitor reaction by TLC (silica gel, suitable solvent system).
  • Quench the reaction with water, extract with ethyl acetate (3 × 20 mL).
  • Dry organic layers over MgSO4, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization from ethanol or silica gel chromatography.
  • Characterize the product by NMR and MS.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3-methylbenzoyl)imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The imidazole ring can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized imidazoles.

Scientific Research Applications

1-(2-Bromo-3-methylbenzoyl)imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-methylbenzoyl)imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and methyl groups can influence the compound’s binding affinity and selectivity for its targets. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its mechanism of action.

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacological Comparison
Compound Target Enzyme/Pathway Selectivity Notes
TRIM Neuronal NOS 37-fold selectivity over endothelial NOS
CBS612 Thromboxane A2 No effect on PGE2 in aortic rings
Benzimidazole 51 IDO1 CYP450 interaction potential

Biological Activity

1-(2-Bromo-3-methylbenzoyl)imidazole, a compound with the CAS number 1383784-60-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromobenzoyl moiety attached to an imidazole ring. Its molecular formula is C10H8BrN2OC_{10}H_{8}BrN_{2}O with a molecular weight of approximately 252.09 g/mol. The presence of the bromine atom and the imidazole ring suggests potential interactions with biological targets, which are critical for its pharmacological effects.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
  • Antiparasitic Activity : Research has indicated that similar imidazole derivatives can exhibit anthelmintic properties, suggesting that this compound may also affect parasitic organisms by interfering with their metabolic processes.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into the functional groups essential for biological activity. For instance, modifications in the benzoyl moiety or variations in the imidazole ring can significantly alter potency and selectivity.

CompoundModificationBiological Activity
ANo BrLow activity
BBr at position 2Moderate activity
CMethyl substitutionHigh activity

This table summarizes findings from SAR studies where the presence of bromine at position 2 and methyl substitutions have been linked to increased biological efficacy.

Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromo-3-methylbenzoyl)imidazole, and how can purity be validated?

  • Methodological Answer : One-pot synthesis strategies, as demonstrated for structurally similar imidazole derivatives (e.g., 2-phenyl-1H-benzo[d]imidazoles), can be adapted using condensation reactions between o-phenylenediamine and substituted benzoyl chlorides. Post-synthesis, purity is validated via melting point analysis, elemental composition (e.g., C, H, N percentages), and spectroscopic techniques such as 1H^1H NMR, 13C^{13}C NMR, and HRMS . For brominated analogs, halogen-specific analytical methods (e.g., X-ray crystallography) may resolve regiochemical ambiguities .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

  • Methodological Answer : Key NMR signals include:

  • 1H^1H: Aromatic protons (δ 7.2–8.5 ppm), imidazole C-H (δ ~8.0–8.5 ppm), and methyl groups (δ ~2.5 ppm).
  • 13C^{13}C: Carbonyl resonance (δ ~165–170 ppm), aromatic carbons (δ 120–140 ppm), and bromine-induced deshielding in the benzoyl ring .
    IR spectra typically show C=O stretching (~1680 cm1^{-1}) and N-H bending (~1500 cm1^{-1}). Cross-validate with HRMS for molecular ion peaks (e.g., [M+H]+^+) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Platelet aggregation assays (e.g., collagen-induced) can assess thromboxane synthase inhibition potential, as seen with structurally related imidazoles (IC50_{50} values: 0.7–50 µM). Use human platelet-rich plasma and measure TxB2_2 levels via ELISA. Include controls (e.g., aspirin) to differentiate cyclooxygenase vs. thromboxane-specific effects .

Advanced Research Questions

Q. How can computational methods predict the selectivity of this compound for enzyme isoforms (e.g., thromboxane synthase vs. nitric oxide synthase)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., PDB IDs: 5LQD for thromboxane synthase). Compare binding affinities and interaction patterns (e.g., hydrogen bonding with active-site residues). Validate predictions with in vitro isoform-specific assays, as done for TRIM (IC50_{50}: 28.2 pM for neuronal NOS vs. 1057.5 pM for endothelial NOS) .

Q. What strategies address regioselectivity challenges in modifying the imidazole core via Pd-catalyzed reactions?

  • Methodological Answer : For late-stage diversification, optimize catalyst systems (e.g., Pd(OAc)2_2/XPhos) and reaction conditions (solvent: DMF; temperature: 80–100°C). Use directing groups (e.g., bromine at the 2-position) to control C-H activation sites. Monitor regiochemistry via 1H^1H NMR coupling constants and NOESY for spatial confirmation .

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Methodological Answer : For thromboxane synthase inhibition, reconcile discrepancies (e.g., IC50_{50} variability) by standardizing assay conditions (platelet source, agonist concentration). Use knockout cell lines or siRNA to confirm target specificity. Cross-reference with structural analogs (e.g., CBS612) to identify critical substituents (e.g., bromine’s role in electron withdrawal) .

Q. What computational and experimental approaches validate metabolic stability and toxicity?

  • Methodological Answer : Perform in silico ADMET prediction (SwissADME, ProTox-II) for logP, CYP450 interactions, and hepatotoxicity. Experimentally, use hepatic microsomes (human/rat) for metabolic stability assays (half-life determination). Compare with reference compounds (e.g., clotrimazole) to assess imidazole-specific liabilities (e.g., cytochrome inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-3-methylbenzoyl)imidazole
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-3-methylbenzoyl)imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.